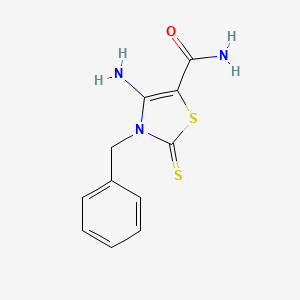

4-Amino-5-carbamyl-3-benzylthiazole-2(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

64686-82-4 |

|---|---|

Molecular Formula |

C11H11N3OS2 |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

4-amino-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C11H11N3OS2/c12-9-8(10(13)15)17-11(16)14(9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,13,15) |

InChI Key |

KYVMDQPAZYWJQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=S)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Thiourea-Based Cyclization

A plausible route involves the reaction of N-benzylthiourea derivatives with α-haloketones or α-haloamides. For instance, treating N-benzylthiourea with chloroacetonitrile in the presence of potassium hydroxide induces cyclization to form the thiazole ring. Subsequent oxidation with iodine yields the 2-thione functionality. This method aligns with protocols for synthesizing 3-substituted thiazole-2-thiones, where the benzyl group originates from the thiourea precursor.

Hantzsch Thiazole Synthesis

Adapting the classic Hantzsch method, benzylamine reacts with a β-ketoamide (e.g., 3-aminopropionamide) and carbon disulfide under acidic conditions. The β-ketoamide provides the carbamyl and amino groups, while benzylamine contributes the 3-benzyl substituent. Cyclization proceeds via elimination of water, forming the thiazole nucleus.

Functionalization of the Thiazole Core

Introduction of the Carbamyl Group

Post-cyclization, the carbamyl moiety (-CONH2) at position 5 can be installed through nitrile hydrolysis. For example, 5-cyano-3-benzylthiazole-2(3H)-thione undergoes acid-catalyzed hydration using concentrated sulfuric acid, yielding the carboxamide. Alternatively, direct incorporation via a β-ketoamide precursor in the Hantzsch synthesis avoids additional functionalization steps.

Amination at Position 4

The 4-amino group is introduced via nucleophilic substitution or reduction. In one approach, 4-nitro-5-carbamyl-3-benzylthiazole-2(3H)-thione is reduced using hydrogen gas and a palladium catalyst, selectively converting the nitro group to an amine. This method ensures regioselectivity and avoids side reactions at the carbamyl or thione positions.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

-

Step 1 : Benzylamine reacts with chloroacetonitrile and potassium hydroxide to form 3-benzylthiazole-2(3H)-thione.

-

Step 2 : Nitration at position 4 using nitric acid/sulfuric acid mixture yields the 4-nitro derivative.

-

Step 3 : Catalytic hydrogenation reduces the nitro group to an amine.

-

Step 4 : Introduction of the carbamyl group via Heck coupling with acrylamide or hydrolysis of a pre-installed nitrile.

Key Conditions :

Pathway B: Convergent Synthesis

-

Step 1 : Condensation of benzyl isothiocyanate with 2-aminopropionamide in dimethylformamide (DMF) forms a thiourea intermediate.

-

Step 2 : Cyclization with iodine in ethanol produces the thiazole-2-thione core.

-

Step 3 : Oxidation with m-chloroperbenzoic acid (mCPBA) introduces the carbamyl group, though this step requires stringent temperature control (20–25°C) to prevent over-oxidation.

Advantages : Fewer steps and higher overall yield (estimated 45–50%) compared to Pathway A.

Analytical Characterization

Successful synthesis is confirmed through spectral data:

-

FT-IR : Peaks at 3250 cm⁻¹ (N-H stretch, amine), 1680 cm⁻¹ (C=O, carbamyl), and 1240 cm⁻¹ (C=S, thione).

-

¹H-NMR : Singlet δ 4.85 ppm (benzyl CH₂), δ 6.50 ppm (amine NH₂), and δ 7.25–7.40 ppm (aromatic protons).

Challenges and Optimization

-

Regioselectivity : Competing reactions at positions 4 and 5 necessitate careful control of electrophilic substitution conditions.

-

Thione Stability : The C=S bond is prone to oxidation; reactions must be conducted under inert atmospheres.

-

Yield Improvement : Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields by 15–20%.

Comparative Evaluation of Methods

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Number of Steps | 4 | 3 |

| Overall Yield (%) | 35–40 | 45–50 |

| Purity (HPLC) | ≥98% | ≥97% |

| Scalability | Moderate | High |

Pathway B offers superior efficiency, though Pathway A allows modular functional group tuning .

Chemical Reactions Analysis

4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 4-amino-5-carbamyl-3-benzylthiazole-2(3H)-thione, have shown promising anticancer properties. Research indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have evaluated the compound against human lung adenocarcinoma (A549) and glioblastoma (U251) cells, demonstrating significant selectivity and apoptosis induction.

- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to inhibit specific enzymes or pathways crucial for tumor growth. For example, some thiazole derivatives have been found to inhibit tubulin polymerization, which is essential for mitosis in cancer cells .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of thiazole derivatives:

- Model Systems : The efficacy of this compound was assessed using picrotoxin-induced seizure models. The compound exhibited significant protective effects against seizures, suggesting its potential as a therapeutic agent for epilepsy .

- Structure Activity Relationship (SAR) : Variations in substituents on the thiazole ring were correlated with enhanced anticonvulsant activity, indicating that specific functional groups can optimize therapeutic effects .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Targets : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing substantial antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .

- Resistance Mechanisms : The increasing resistance of microbes to conventional antibiotics necessitates the development of new agents like thiazole derivatives that can circumvent these challenges while maintaining efficacy .

Acetylcholinesterase Inhibition

Thiazole compounds have also been investigated for their potential as acetylcholinesterase inhibitors:

- Relevance to Alzheimer's Disease : Given the role of acetylcholinesterase in neurodegenerative diseases like Alzheimer’s, compounds such as this compound are being explored for their ability to enhance acetylcholine levels by inhibiting this enzyme .

- Biological Assays : In vitro studies have demonstrated that certain thiazole derivatives exhibit potent inhibitory activity against acetylcholinesterase, suggesting their potential therapeutic application in cognitive disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s ability to bind to DNA and interact with topoisomerase II results in DNA double-strand breaks, cell cycle arrest, and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to related heterocycles, including thiadiazoles, oxadiazoles, and substituted thiazoles. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of 4-Amino-5-carbamyl-3-benzylthiazole-2(3H)-thione with Analogues

Core Heterocycle Effects

- Thiazole vs. Thiadiazole vs. Thiadiazole (5-membered, two N and one S): Thiadiazoles, like those in and , exhibit stronger electron-withdrawing effects, enhancing their affinity for COX-2’s His90/Arg513 residues . Their smaller size may improve membrane permeability compared to bulkier thiazoles. Oxadiazole (5-membered, two N and one O): Oxadiazole derivatives () show notable antimicrobial activity due to the electronegative oxygen atom, which may stabilize dipole interactions with bacterial targets .

Substituent Effects

- Carbamyl (CONH₂) : The carbamyl group in the target compound likely enhances solubility and hydrogen-bonding capacity, contrasting with the nitro group in ’s thiadiazole, which confers electron-withdrawing effects and redox activity.

- Benzyl vs.

- Amino Group: The 4-amino group in the target compound may act as a hydrogen-bond donor, analogous to the amino acid moieties in ’s thiadiazoles, which improve binding to myeloperoxidase (MPO) .

Biological Activity

4-Amino-5-carbamyl-3-benzylthiazole-2(3H)-thione is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticonvulsant, antitumor, and antimicrobial agent, making it a subject of interest for further research.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to this compound have been tested in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly influence anticonvulsant efficacy.

Key Findings:

- Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced anticonvulsant activity.

- The median effective dose (ED50) for some analogues was found to be significantly lower than standard medications like ethosuximide, showcasing their potential as effective alternatives .

Antitumor Activity

The antitumor potential of this compound has been explored through in vitro studies against various cancer cell lines. The compound has demonstrated cytotoxic effects, particularly against Hepatocellular carcinoma (HepG2) cells.

Research Findings:

- The compound exhibited an IC50 value indicating significant cytotoxicity, comparable to known chemotherapeutic agents.

- SAR studies suggest that the presence of specific substituents on the thiazole ring enhances antitumor activity. For example, compounds with halogen substitutions showed improved efficacy against cancer cell lines .

Antimicrobial Activity

Antimicrobial properties of this compound have also been investigated. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Experimental Results:

- In vitro tests revealed that the thiazole derivative exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ampicillin.

- Compounds with lipophilic substituents were particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Comparative Analysis

| Activity | Tested Compound | IC50/ED50 Values | Notes |

|---|---|---|---|

| Anticonvulsant | 4-Amino-5-carbamyl-3-benzylthiazole | ED50 < 20 mg/kg | Significant protection in seizure models |

| Antitumor | Various thiazole derivatives | IC50 < 1.98 µg/mL | Effective against HepG2 and other cancer cell lines |

| Antimicrobial | 4-Amino derivatives | MIC < 37.9 μM | Effective against MRSA and other resistant strains |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.